(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Overview
Description
(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique stereochemistry and its ability to act as a chiral auxiliary in asymmetric synthesis. The compound is characterized by its two alpha-methylbenzyl groups attached to a sulfamide moiety, which imparts its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide typically involves the reaction of (S)-(-)-alpha-methylbenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the sulfamide bond .
Industrial Production Methods
In an industrial setting, the production of (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.
Substitution: The alpha-methylbenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-alpha-Methylbenzylamine
- ®-(+)-alpha-Methylbenzylamine
- N,N’-Bis(alpha-methylbenzyl)amine
Uniqueness
(S,S)-(-)-N,N’-Bis(alpha-methylbenzyl)sulfamide is unique due to its specific stereochemistry and the presence of the sulfamide group. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
(1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVQOILJDLACR-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NS(=O)(=O)N[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350784 | |
Record name | (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27304-75-2 | |
Record name | (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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